molecular formula C13H17NO3 B8474667 (Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal

(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal

Cat. No.: B8474667
M. Wt: 235.28 g/mol
InChI Key: PEUBLRZCVLVRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a dimethoxyphenyl group and a dimethylamino group attached to a propenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal typically involves the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. Pathways involved may include enzyme inhibition and modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal is unique due to its combination of a dimethoxyphenyl group and a dimethylamino group on a propenal backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C13H17NO3/c1-14(2)8-11(9-15)10-5-6-12(16-3)13(7-10)17-4/h5-9H,1-4H3

InChI Key

PEUBLRZCVLVRLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The intermediate 2-(3,4-dimethoxyphenyl)-3-dimethylamino-2-propenal was prepared as follows: To a chilled 1260 ml. portion of dimethylformamide was added dropwise 230 ml. of phosphorus oxychloride followed by addition of 196 g. of α-(3,4-dimethoxyphenyl)acetic acid. The reaction mixture was heated at about 70° C. on a steam bath for 3 hours, allowed to cool and then concentrated in vacuo to remove the solvent and excess volatile reactants. The resulting product was used directly in the above procedure.
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